molecular formula C19H23N3O3S B5408102 4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide

Cat. No.: B5408102
M. Wt: 373.5 g/mol
InChI Key: ZLXVFZVLWTWVPS-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler piperazine compounds.

Scientific Research Applications

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a crucial role in binding to these targets, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
  • 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide

Uniqueness

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-18(14-16(15)2)26(24,25)22-12-10-21(11-13-22)19(23)20-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVFZVLWTWVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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